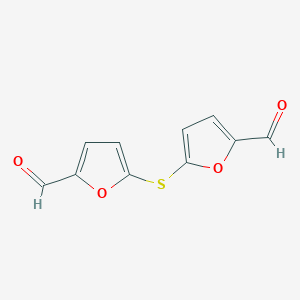

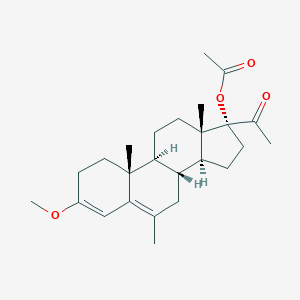

![molecular formula C36H18 B086497 Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene CAS No. 188-00-1](/img/structure/B86497.png)

Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene

Vue d'ensemble

Description

Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene, also known as DBPP, is a large polycyclic aromatic hydrocarbon (PAH) with the molecular formula C36H18 . It has a molecular weight of 450.5281 . The IUPAC Standard InChI is InChI=1S/C36H18/c1-3-10-21-19 (8-1)23-12-5-14-25-27-16-7-17-28-26-15-6-13-24-20-9-2-4-11-22 (20)30-18-29 (21)34 (31 (23)25)36 (33 (27)28)35 (30)32 (24)26/h1-18H .

Synthesis Analysis

The synthesis of DBPP involves a benchtop solution-phase process. It is composed of two orthogonal DBPP moieties that are covalently connected through a tetrafluorobenzene ring . This synthesis process results in a helical arrangement of these three covalently linked molecular fragments .Molecular Structure Analysis

The molecular structure of DBPP can be viewed as a 2D Mol file or as a computed 3D SD file . The helical arrangement of the molecular fragments leads to the existence of a chiral axis .Chemical Reactions Analysis

The reaction involved in the synthesis of DBPP occurs exclusively in an intramolecular fashion . This reaction course gives rise to a racemic mixture, even with the molecular moieties being symmetrically substituted .Physical And Chemical Properties Analysis

DBPP has an ionization energy of 7.10 eV . Its electrochemical and photophysical properties reveal an electroactive character and a significant fluorescent behavior .Applications De Recherche Scientifique

Chiral Molecular Nanographenes Synthesis : DBPP has been used in the synthesis of molecular nanographenes. These nanographenes display unique helical arrangements due to the orthogonal connection of DBPP moieties through a tetrafluorobenzene ring, leading to chiral properties. These properties include racemic mixtures and the possibility of resolving them via chiral HPLC. The electrochemical and photophysical characteristics of these nanographenes indicate significant fluorescent behavior and electroactive nature (Izquierdo-García et al., 2021).

Study of Large Polycyclic Aromatic Hydrocarbons (PAHs) : Research on DBPP has provided insights into the synthesis and crystal packing of large PAHs. Studies utilizing X-Ray diffraction and other electron diffraction techniques have been instrumental in understanding the effect of heat treatment and sublimation on the morphology and crystal structure of large PAHs like DBPP and hexabenzo[bc,ef,hi,kl,no,qr]coronene (HBC) (Kübel et al., 2000).

Oxidation Studies : The oxidation behavior of DBPP dianions has been a subject of interest. These studies have revealed significant findings about the reaction of DBPP dianions with oxygen, forming 15,16-dioxo derivatives. This research helps understand the cyclic conjugation modes in benzenoid dianions and their impact on chemical reactions (Gutman, 1999).

Solvent Polarity Probes : DBPP's fluorescence emission spectra have been studied to evaluate its potential as a solvent polarity probe. This research is important for understanding the interaction of PAHs with different solvents, which has implications in fields like analytical chemistry and materials science (Tucker et al., 1991).

Aromaticity Patterns in Heterocycles : The effect of embedded heterocycles on the aromaticity pattern of DBPP has been studied. These findings are significant for understanding the local aromaticities in PAHs and the impact of heteroelements on their chemical properties (Szűcs et al., 2015).

Electronic Control in Synthesis of Nanographenes : DBPP has been used in the Scholl reaction to synthesize helical nanographenes. These findings are crucial for understanding how electronic effects can control chemical reactions and the synthesis of complex molecular structures (Izquierdo-García et al., 2022).

Propriétés

IUPAC Name |

decacyclo[22.10.2.02,15.03,8.04,33.09,14.017,35.018,23.028,36.029,34]hexatriaconta-1,3(8),4,6,9,11,13,15,17(35),18,20,22,24(36),25,27,29,31,33-octadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H18/c1-3-10-21-19(8-1)23-12-5-14-25-27-16-7-17-28-26-15-6-13-24-20-9-2-4-11-22(20)30-18-29(21)34(31(23)25)36(33(27)28)35(30)32(24)26/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOIXLTVQRSBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=C6C(=CC=C5)C7=CC=CC8=C7C9=C(C=C2C4=C69)C1=CC=CC=C81 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172131 | |

| Record name | Dibenzo(fg,ij)phenanthro(9,10,1,2,3-pqrst)pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene | |

CAS RN |

188-00-1 | |

| Record name | Dibenzo(fg,ij)phenanthro(9,10,1,2,3-pqrst)pentaphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(fg,ij)phenanthro(9,10,1,2,3-pqrst)pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

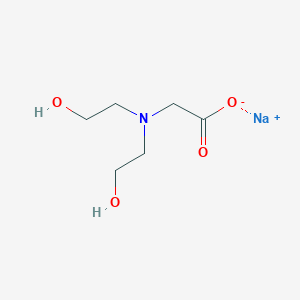

![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)